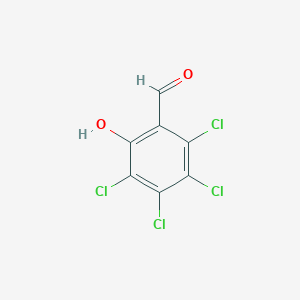
Benzaldehyde, tetrachloro-2-hydroxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, tetrachloro-2-hydroxy, also known as Benzaldehyde, 2-hydroxy, 3,4,5,6-tetrachloro, is an organic compound with the molecular formula C7H2Cl4O2 and a molecular weight of 259.902 g/mol . This compound is a derivative of benzaldehyde, where four chlorine atoms are substituted at the 3, 4, 5, and 6 positions of the benzene ring, and a hydroxyl group is attached to the second position. It is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, tetrachloro-2-hydroxy can be achieved through several methods. One common approach involves the chlorination of 2-hydroxybenzaldehyde under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, tetrachloro-2-hydroxy undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products:
Oxidation: Tetrachlorobenzoic acid.
Reduction: Tetrachlorobenzyl alcohol.
Substitution: Tetrachlorobenzyl acetate.
Scientific Research Applications
Benzaldehyde, tetrachloro-2-hydroxy has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzaldehyde, tetrachloro-2-hydroxy involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, leading to increased permeability and potential cell damage .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, which lacks the chlorine and hydroxyl substitutions.
2-Hydroxybenzaldehyde: Similar structure but without the chlorine atoms.
Tetrachlorobenzaldehyde: Lacks the hydroxyl group but has the chlorine substitutions.
Uniqueness: Benzaldehyde, tetrachloro-2-hydroxy is unique due to the presence of both hydroxyl and multiple chlorine substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
39871-67-5 |
|---|---|
Molecular Formula |
C7H2Cl4O2 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-2(1-12)7(13)6(11)5(10)4(3)9/h1,13H |
InChI Key |
OOOPOQHKTBJLAR-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


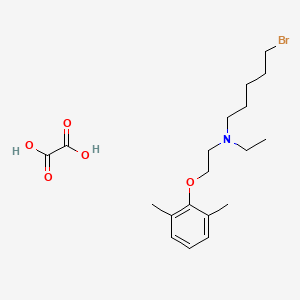


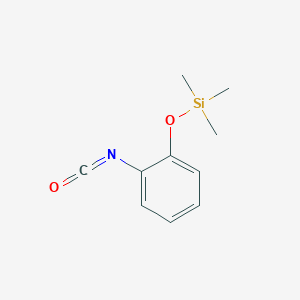
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
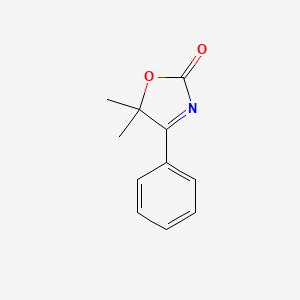
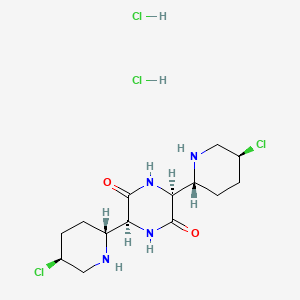
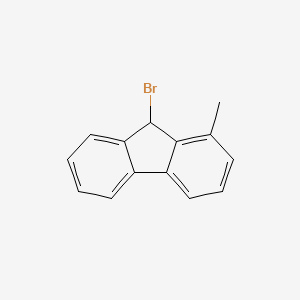
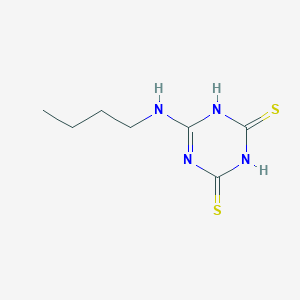
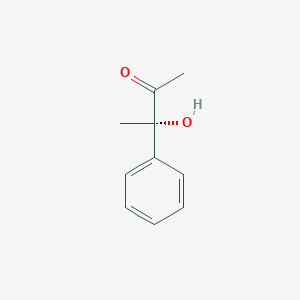
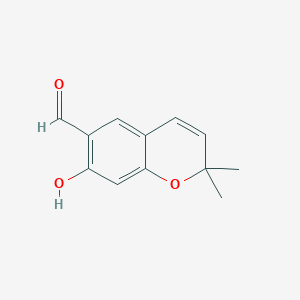
propanedioate](/img/structure/B14673634.png)
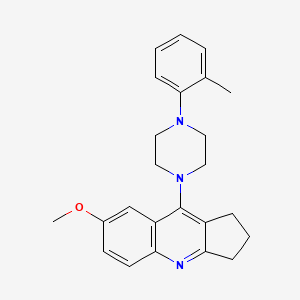
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
